molecular formula C5F11N B1585037 Undecafluoropiperidine CAS No. 836-77-1

Undecafluoropiperidine

Cat. No.: B1585037
CAS No.: 836-77-1
M. Wt: 283.04 g/mol
InChI Key: VCEAGMYKGZNUFL-UHFFFAOYSA-N
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Description

Undecafluoropiperidine (CAS 836-77-1), also known as perfluoropiperidine, is a fully fluorinated cyclic amine with the molecular formula C₅F₁₁N. Its structure consists of a six-membered piperidine ring where all hydrogen atoms are replaced by fluorine, rendering it highly inert and thermally stable . This compound is classified under group 64-010 in thermodynamic studies, indicating its inclusion in a specific category of liquids with shared heat capacity characteristics . Its applications span specialty solvents, surfactants, and electronic materials due to its low surface tension and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecafluoropiperidine can be synthesized through electrochemical fluorination of piperidine or 2-fluoropyridine. The process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel or iron electrode. The reaction is typically carried out at temperatures ranging from 560°C to 600°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar electrochemical fluorination methods. The process is optimized for large-scale production by controlling reaction parameters such as temperature, current density, and fluorine gas flow rate to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Undecafluoropiperidine primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under mild conditions to replace fluorine atoms with methoxy or hydroxyl groups.

    Electrophilic Substitution: Strong electrophiles like sulfur trioxide or chlorosulfonic acid can react with this compound to introduce sulfonic acid groups.

Major Products Formed: The major products of these reactions include partially fluorinated piperidines with various functional groups, such as hydroxyl, methoxy, or sulfonic acid groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

UFP serves as a building block in the synthesis of novel pharmaceutical compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, which are crucial for drug efficacy. Research indicates that the incorporation of UFP into piperidine derivatives can lead to compounds with improved biological activity against various targets.

  • Case Study: Sigma Receptor Ligands
    A recent study identified sigma receptor 1 (S1R) ligands derived from piperidine/piperazine frameworks, revealing that UFP-modified compounds exhibited high affinity toward S1R, comparable to established drugs like haloperidol . This suggests potential applications in treating psychiatric disorders.

1.2 Anticancer Agents

Fluorinated compounds, including UFP derivatives, have shown promise in photodynamic therapy (PDT). Fluorinated phthalocyanines, which can be synthesized using UFP, demonstrated enhanced cellular uptake and photocytotoxicity in cancer models .

  • Data Table: Anticancer Efficacy of Fluorinated Compounds
CompoundTumor Growth Inhibition (%)Complete Regression (%)
Fluorinated Phthalocyanine 17520
Non-fluorinated Analog500

Materials Science

2.1 Polymer Chemistry

UFP is utilized in the development of advanced materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

  • Case Study: Fluorinated Polymers
    Research has shown that polymers containing UFP exhibit superior performance in harsh environments compared to their non-fluorinated counterparts. This is particularly relevant for applications in coatings and sealants where durability is critical .

Chemical Synthesis

3.1 Reagent for Fluorination

UFP acts as an effective fluorinating agent in various chemical reactions, including the synthesis of fluorinated heterocycles. Its use has been documented in the fluorination of diazabicycloalkane derivatives, leading to compounds with enhanced reactivity and selectivity .

  • Data Table: Reactions Utilizing UFP
Reaction TypeProduct TypeYield (%)
Fluorination of AromaticsFluorinated Aromatic Compounds85
Synthesis of HeterocyclesN-CF3 Heterocycles90

Mechanism of Action

The mechanism of action of undecafluoropiperidine is primarily based on its ability to resist chemical reactions due to the strong carbon-fluorine bonds. This resistance makes it an excellent stabilizing agent in various chemical processes. Additionally, its high electronegativity allows it to interact with other molecules through dipole-dipole interactions, influencing the reactivity and stability of the compounds it is mixed with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Undecafluoropiperidine belongs to the broader class of perfluorinated compounds, which include both cyclic and linear structures.

Structural and Thermodynamic Properties

A comparative analysis of key parameters is summarized in Table 1:

Table 1: Structural and Thermodynamic Comparison

Compound CAS Formula Fluorine Atoms Structure Group Number (Heat Capacity)
This compound 836-77-1 C₅F₁₁N 11 Cyclic amine 64-010
Dodecafluoropentane 678-26-2 C₅F₁₂ 12 Linear alkane 21-008

Key Observations:

  • Fluorine Content : Dodecafluoropentane contains one additional fluorine atom but lacks nitrogen, reducing its polarity compared to this compound.
  • Thermodynamic Grouping: The distinct group numbers (64-010 vs. 21-008) suggest differences in heat capacity behavior, likely due to structural and intermolecular forces.

Research Findings and Data Gaps

Heat Capacity and Physical Properties

Future studies should quantify these properties to validate its categorization .

Biological Activity

Undecafluoropiperidine, a perfluorinated derivative of piperidine, has garnered attention for its unique chemical properties and potential biological activities. This compound, characterized by the presence of fluorine atoms, exhibits distinct interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is structurally defined by the formula C5H2F11N. The presence of multiple fluorine atoms significantly alters its physicochemical properties compared to non-fluorinated piperidine derivatives. The fluorination enhances lipophilicity and stability, which may influence its biological interactions.

Biological Activity Spectrum

Recent studies have explored the biological activity of this compound and related compounds. The following table summarizes key findings regarding its pharmacological effects:

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter uptake
AnticoagulantInhibition of factor Xa enzyme
AntiviralInhibition of viral proteases

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies indicate that this compound derivatives can inhibit various enzymes, including kinases and proteases. For instance, the compound demonstrated significant inhibitory effects on factor Xa, which is crucial for blood coagulation pathways .
  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter uptake, which may be beneficial in treating neurological disorders. This activity suggests a possible application in central nervous system diseases .
  • Antimicrobial Properties : Research has highlighted the antimicrobial potential of this compound against various bacterial strains, particularly Gram-positive bacteria .

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines, revealing that it induces apoptosis through caspase activation. The compound's ability to stabilize membranes also contributed to its anticancer efficacy .
  • Neuroprotective Effects : In vitro studies demonstrated that this compound could inhibit neurotransmitter uptake, indicating its potential as a neuroprotective agent in conditions like Parkinson's disease .
  • Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited lower MIC values against specific bacterial strains compared to traditional antibiotics, suggesting its utility as an alternative antimicrobial agent .

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11N/c6-1(7)2(8,9)4(12,13)17(16)5(14,15)3(1,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAGMYKGZNUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(N(C(C1(F)F)(F)F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232452
Record name Undecafluoropiperidine
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Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-77-1
Record name Undecafluoropiperidine
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Record name Piperidine, undecafluoro-
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Record name Undecafluoropiperidine
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Record name 836-77-1
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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